molecular formula C21H19N5O B2659698 6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2379975-30-9

6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2659698
CAS RN: 2379975-30-9
M. Wt: 357.417
InChI Key: CUMWYLOAPJZKCU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl ring might undergo electrophilic aromatic substitution, or the pyridazinone ring might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound .

Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and exploration of its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c22-15-17-7-4-8-20(23-17)25-13-11-18(12-14-25)26-21(27)10-9-19(24-26)16-5-2-1-3-6-16/h1-10,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMWYLOAPJZKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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